Ferric Oxide Red

説明

Ferric Oxide Red, also known as ferric oxide, is an inorganic compound with the chemical formula Fe₂O₃. It is one of the three main oxides of iron, the other two being iron(II) oxide (FeO) and iron(II,III) oxide (Fe₃O₄). This compound occurs naturally as the mineral hematite and is the primary source of iron for the steel industry. It is commonly recognized by its reddish-brown color and is often referred to as rust, although rust is a more complex mixture of iron oxides and hydroxides .

作用機序

Target of Action

Iron(III) oxide, also known as ferric oxide, is a compound that appears in at least four different polymorphs: α-Fe2O3, β-Fe2O3, γ-Fe2O3, and ε-Fe2O3 . The primary targets of iron(III) oxide are the iron transport and storage proteins in the body, such as transferrin and ferritin . These proteins play a crucial role in maintaining iron homeostasis in the body.

Mode of Action

Iron(III) oxide interacts with its targets primarily through redox reactions. In the presence of water and oxygen, iron(III) oxide can undergo a reaction to form rust . This process involves the release of electrons, which can flow to another part of the metal . In the human body, iron(III) oxide can be dissociated into iron and sucrose, and the iron is transported as a complex with transferrin to target cells including erythroid precursor cells .

Biochemical Pathways

Iron(III) oxide affects several biochemical pathways. For instance, it plays a role in the process of erythropoiesis, i.e., the formation of new erythrocytes, which takes 3–4 weeks . It is also involved in the biogeochemical iron cycle, where it participates in microbial ammonium oxidation and methane oxidation coupled to Fe(III) reduction .

Pharmacokinetics

The pharmacokinetics of iron(III) oxide is complex due to the ubiquity of endogenous iron and the compartmentalized sites of action. Following intravenous administration, iron(III) oxide is dissociated into iron and sucrose, and the iron is transported as a complex with transferrin to target cells . The intravenously administered iron(III) oxide injection would result rapidly in high serum iron levels .

Result of Action

The cellular and molecular effects of iron(III) oxide’s action include decreases in viability, plasmatic membrane disruption, oxidative damage, mitochondrial alterations, cell cycle impairments, cytoskeleton disruption, cell death, and alterations in cell motility, and in cell integrity .

Action Environment

Environmental factors significantly influence the action of iron(III) oxide. For instance, soil pH, as well as its Fe(III) and NH4+ concentration, are important factors controlling the distribution of Acidimicrobiaceae, which have been linked to the Feammox reaction . Moreover, neutral pH conditions promote the precipitation of poorly ordered Fe minerals (ferrihydrite), whereas reducing and acid conditions promote the mobilization of Fe minerals .

生化学分析

Biochemical Properties

Iron(III) oxide nanoparticles have both magnetic behavior and semiconductor property, which lead to multifunctional biomedical applications . The change of properties of iron(III) oxide nanoparticles such as particle size, morphology, surface, agglomeration, and electronic properties has a specific impact in biomedical application .

Cellular Effects

Iron(III) oxide nanoparticles interact with cells causing several morphological, physiological, and biochemical changes . The size and concentration of nanoparticles are key factors affecting plant growth and development .

Molecular Mechanism

Iron(III) oxide nanoparticles exert their effects at the molecular level through their interactions with various biomolecules. The size and concentration of the nanoparticles influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Iron(III) oxide nanoparticles on cellular function can change over time in laboratory settings. This includes any information on the product’s stability, degradation, and any long-term effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Iron(III) oxide nanoparticles can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Iron(III) oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Iron(III) oxide nanoparticles are transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Iron(III) oxide nanoparticles and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Ferric Oxide Red can be synthesized through various methods:

Thermal Decomposition: Heating iron(III) hydroxide (Fe(OH)₃) results in the formation of iron(III) oxide and water: [ 2Fe(OH)₃ \rightarrow Fe₂O₃ + 3H₂O ]

Direct Oxidation: Iron metal reacts with oxygen to form iron(III) oxide: [ 4Fe + 3O₂ \rightarrow

生物活性

Ferric oxide red, chemically represented as , is a compound known for its applications in various fields, including pigments, catalysis, and biomedicine. This article focuses on the biological activity of this compound, particularly its antibacterial , antioxidant , and anti-inflammatory properties, supported by recent research findings.

This compound is a stable compound that exists in various crystalline forms, including hematite. Its structure allows it to interact with biological systems effectively. The compound's properties are influenced by factors such as particle size and surface area, which can be manipulated during synthesis to enhance its biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 159.69 g/mol |

| Appearance | Red powder |

| Solubility | Insoluble in water |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound nanoparticles (Fe₂O₃-NPs). These nanoparticles have shown effectiveness against various pathogens, including antibiotic-resistant strains.

- Mechanism of Action : The antibacterial effect is primarily attributed to the generation of reactive oxygen species (ROS) when Fe₂O₃-NPs interact with bacterial cells. This leads to oxidative stress, damaging cellular components and inhibiting bacterial growth .

-

Case Study Findings :

- A study reported that Fe₂O₃-NPs exhibited significant antibacterial activity against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 30 µg/mL .

- Another investigation demonstrated that these nanoparticles were effective against multi-drug resistant E. coli and S. aureus, showcasing their potential as alternative antimicrobial agents .

Antioxidant Activity

This compound also possesses notable antioxidant properties . The antioxidant capacity is crucial for neutralizing free radicals and reducing oxidative stress in biological systems.

- Research Findings :

- The IC₅₀ value for antioxidant activity was found to be 22 µg/mL for Fe₂O₃-NPs, indicating strong potential in scavenging free radicals .

- Comparative studies showed that the antioxidant activity of Fe₂O₃-NPs outperformed standard antioxidants at various concentrations, suggesting their utility in therapeutic applications .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in several studies, highlighting its potential benefits in managing inflammatory conditions.

- Study Insights :

Table 2: Summary of Biological Activities of this compound Nanoparticles

| Activity Type | IC₅₀ Value (µg/mL) | Effective Against |

|---|---|---|

| Antibacterial | 30 | Klebsiella pneumoniae, MDR E. coli, S. aureus |

| Antioxidant | 22 | Free radicals |

| Anti-inflammatory | 70 | Inflammatory markers |

科学的研究の応用

Biomedicine

1.1 Drug Delivery Systems

Ferric oxide red nanoparticles have emerged as promising candidates for drug delivery due to their non-toxic nature and ability to enhance the permeability of therapeutic agents through biological membranes. These nanoparticles can be engineered to release drugs in a controlled manner, thereby improving treatment efficacy while minimizing side effects. Recent studies have shown that this compound can be utilized as nano-carriers for targeted drug delivery, which allows for localized treatment and reduces systemic toxicity .

1.2 Antimicrobial Properties

this compound exhibits significant antibacterial activity, making it suitable for biomedical applications such as wound healing and infection control. Research has demonstrated that ferric oxide nanoparticles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing antimicrobial coatings for medical devices .

Catalysis

2.1 Catalytic Applications in Chemical Reactions

this compound plays a crucial role as a catalyst in various chemical reactions, particularly in oxidation processes. Its unique electronic properties allow it to facilitate reactions that require the transfer of electrons. For instance, studies have highlighted its effectiveness in water-splitting applications through electrolysis, where it serves as an electrode material due to its high stability and conductivity .

2.2 Environmental Remediation

In environmental applications, this compound has been employed to remove pollutants from water sources. Its high surface area and reactivity enable it to adsorb heavy metals and organic contaminants effectively. This property has been exploited in the development of filtration systems aimed at purifying drinking water .

Materials Science

3.1 Pigments and Colorants

this compound is widely used as a pigment in paints, coatings, and plastics due to its vibrant color and excellent stability under UV light. Its non-toxic nature makes it an attractive choice for consumer products, including cosmetics and food packaging .

3.2 Production of Magnetic Materials

The compound is also integral in producing high-performance soft ferrite materials used in electronics and magnetic applications. Recent advancements have led to methods for synthesizing this compound with high purity (over 99%), which is essential for developing efficient magnetic materials .

特性

IUPAC Name |

oxo(oxoferriooxy)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIPFZHSYJVQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

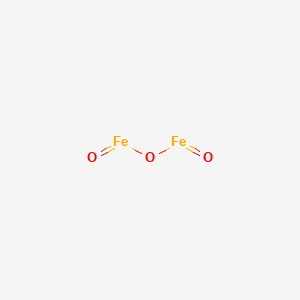

O=[Fe]O[Fe]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2O3 | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Iron(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Brown to dark brown odorless powder; Insoluble in water; [Rockwood Pigments MSDS], REDDISH BROWN-TO-BLACK CRYSTALS OR POWDER. | |

| Record name | Umber | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Umber | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in acids; insoluble in water, alcohol, ether, Solubility in water: none | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.25 g/cu cm, 5.24 g/cm³ | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0 mm Hg (approximate) | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Although systemically applied nanoparticles are quickly taken up by phagocytic cells, mainly macrophages, the interactions between engineered nanoparticles and macrophages are still not well defined. ...Therefore ... the uptake of diagnostically used carboxydextran-coated superparamagnetic iron oxide nanoparticles of 60 nm (SPIO) and 20 nm (USPIO) by human macrophages /was analyzed/. By pharmacological and in vitro knockdown approaches, the principal uptake mechanism for both particles was identified as clathrin-mediated, scavenger receptor A-dependent endocytosis... /Iron oxide nanoparticles/, ... /It has been/ suggested that ferric oxide serves as a carcinogenic cofactor either by retarding the clearance of inhaled carcinogens or by inducing cytopathological changes which make the cells of the respiratory tract more prone to develop cancer when exposed to carcinogenic substances. | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-brown hexagonal crystals, Reddish or blueish-black powder, Steel gray to red hexagonal, Red-brown solid. /Iron oxide dust and fume, as Fe/, A fine, red powder of ferric oxide. /Rouge/ | |

CAS No. |

12134-66-6, 1309-37-1, 12713-03-0 | |

| Record name | Maghemite (Fe2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umber | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Umber | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maghemite (Fe2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1539 °C, 1565 °C | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。